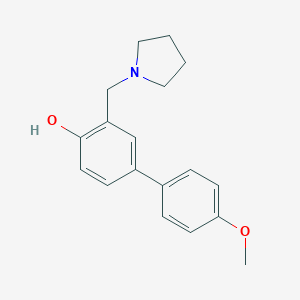
4-(4-Methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methoxy group, a pyrrolidinylmethyl group, and a hydroxyl group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form an intermediate. This intermediate is then subjected to further reactions, such as coupling with a biphenyl derivative, to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy and pyrrolidinylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction can produce biphenyl alcohols or amines.
Applications De Recherche Scientifique
4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-3-(1-pyrrolidinylmethyl)benzylamine
- 4-Methoxy-3-(1-pyrrolidinylmethyl)benzaldehyde
Uniqueness
4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol is unique due to its specific combination of functional groups and biphenyl structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
106609-37-4 |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C18H21NO2/c1-21-17-7-4-14(5-8-17)15-6-9-18(20)16(12-15)13-19-10-2-3-11-19/h4-9,12,20H,2-3,10-11,13H2,1H3 |
Clé InChI |
AEYDBUBCNMGOBC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN3CCCC3 |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN3CCCC3 |
Key on ui other cas no. |
106609-37-4 |
Synonymes |
4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















